1-Ethylpyrene
Description
Historical Context and Significance of Pyrene (B120774) Derivatives in Organic Chemistry
Pyrene, a four-ring aromatic hydrocarbon first isolated from coal tar, has long captured the attention of organic chemists. wikipedia.org Its unique photophysical properties, including a strong UV-Vis absorbance and well-defined fluorescence emission, have made it a valuable molecular probe. wikipedia.orguky.edu The derivatization of the pyrene core allows for the fine-tuning of these properties and the introduction of new functionalities.
Early research into pyrene chemistry focused on understanding its aromatic character and reactivity. The synthesis of various substituted pyrenes, including alkylated derivatives like 1-ethylpyrene (B94652), was crucial for these investigations. For instance, the synthesis of this compound was described in the mid-20th century, contributing to the growing body of knowledge on the reactions and properties of PAHs. acs.org
The development of new synthetic methodologies has further expanded the library of pyrene derivatives. Techniques such as Friedel-Crafts acylation and subsequent reduction have been employed to introduce alkyl groups onto the pyrene scaffold. google.com More advanced methods, including transition metal-catalyzed cross-coupling reactions, have enabled the synthesis of complex pyrene-containing molecules with tailored electronic and optical properties. mpg.de These synthetic advancements have been instrumental in unlocking the potential of pyrene derivatives in a wide array of applications.
Interdisciplinary Relevance of this compound Research
The scientific inquiry into this compound extends far beyond the realm of traditional organic synthesis. Its distinct characteristics have made it a valuable tool and subject of study in several interdisciplinary fields.
The photoluminescent nature of the pyrene core makes its derivatives, including this compound, promising candidates for applications in materials science, particularly in the development of organic electronics. ontosight.aiscirp.org Pyrene-based materials are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.ai The ethyl group in this compound can influence the packing of molecules in the solid state, which in turn affects their charge transport properties and device performance. uky.edu
Research has also explored the synthesis of more complex structures incorporating this compound, such as this compound-4-(2-fluoro-cyanobenzene) and this compound thioacetyl benzene (B151609), with the aim of creating materials with controllable electron-conducting properties. google.com The ability to functionalize the pyrene core at different positions allows for the design of molecules with specific electronic characteristics, paving the way for their use in advanced applications like molecular wires and switches. google.com
This compound, as a member of the PAH family, is relevant to environmental science. ontosight.ai PAHs are formed during the incomplete combustion of organic materials, and alkylated PAHs are often prevalent in these emissions. oup.comoup.com For example, a significant percentage of PAHs in diesel engine exhaust are alkylated. oup.comoup.com
The study of this compound's environmental fate and behavior provides insights into the persistence and transport of PAHs in various environmental compartments. Due to its low water solubility and high lipophilicity, this compound has a tendency to bioaccumulate in organisms. ontosight.ai Understanding the metabolism of this compound in different species is crucial for assessing its potential environmental impact. Research has shown that this compound can be metabolized through benzylic hydroxylation, a process that can lead to the formation of more reactive compounds. oup.comresearchgate.net
This compound continues to be a valuable substrate in fundamental organic chemistry research. Its synthesis and reactions provide a platform for exploring and developing new synthetic methods. For example, the catalytic dehydrogenation of certain spirans has been shown to yield this compound through an interesting ring transformation, offering insights into reaction mechanisms. acs.org
Furthermore, the study of the chemical and physical properties of this compound contributes to a deeper understanding of structure-property relationships in aromatic systems.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17088-22-1 echemi.com |
| Molecular Formula | C18H14 echemi.com |
| Molecular Weight | 230.3 g/mol echemi.comnih.gov |
| Melting Point | 94-95 °C echemi.com |
| Boiling Point (Predicted) | 397.0 ± 9.0 °C echemi.com |
| Density (Predicted) | 1.182 ± 0.06 g/cm³ echemi.com |
| XLogP3 | 6.2 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAMZDRREBOHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878251 | |
| Record name | 1-ethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17088-22-1, 56142-12-2 | |
| Record name | 1-Ethylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYL PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982JRB827L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies for 1 Ethylpyrene
Established Synthetic Pathways for 1-Ethylpyrene (B94652) Analogues
Historically, the synthesis of this compound has been achieved through multi-step classical organic reactions. One of the early reported methods involves the synthesis from 4-keto-1,2,3,4-tetrahydrophenanthrene. acs.org This approach, while effective, is part of a broader effort to synthesize various pyrene (B120774) derivatives, including 1-methylpyrene (B1203753) and 1-pyrenol. acs.org
Another established pathway involves the dehydrogenation of a spiran compound, specifically 1,2,3,4-tetrahydronaphthalene-2,2-spiro-(2'-n-butylcyclopentane). acs.org When subjected to dehydrogenation with a platinum-on-charcoal catalyst at high temperatures (300-350°C), this spiran undergoes a rearrangement to yield this compound as the sole product. acs.org This method highlights a unique ring transformation reaction leading to the formation of the pyrene core. Similarly, 4-n-butyl-1,2-dihydrophenanthrene can be dehydrogenated under similar conditions to produce this compound. acs.org
The Friedel-Crafts acylation of pyrene represents another versatile and common starting point for producing 1-substituted pyrenes. google.com By reacting pyrene with an acyl chloride in the presence of a Lewis acid catalyst, an acetyl group can be introduced at the 1-position. google.com Subsequent reduction of the carbonyl group would lead to the formation of the ethyl substituent.
Novel Approaches in this compound Synthesis
More recent synthetic strategies have focused on creating functionalized this compound derivatives for specific applications, particularly in the realm of molecular electronics. These novel approaches often involve cross-coupling reactions to attach various functional moieties to the pyrene core. For instance, methods have been developed for the synthesis of molecules like this compound thioacetyl benzene (B151609) and this compound-4-(2-fluoro-cyanobenzene). google.com These syntheses often utilize palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which are carried out under controlled atmospheric conditions to link the this compound unit to other aromatic or heteroaromatic systems. google.comacs.org
The development of novel synthesis processes for a sustainable use of small molecules could also be adapted for pyrene derivatization. rub.de For example, methods that utilize simple phosphorus compounds (ylides) in combination with sodium or potassium bases to incorporate carbon monoxide into larger molecules could potentially be applied to introduce carbonyl functionalities onto the pyrene skeleton, which can then be further elaborated. rub.de
Targeted Derivatization for Analytical Enhancement
Derivatization is a key strategy to improve the analytical detection of compounds that may have low volatility, poor thermal stability, or weak detector response in their native form. sigmaaldrich.comslideshare.net For this compound and its metabolites, derivatization is often employed to enhance their detectability in various analytical platforms.
Strategies for Gas Chromatography (GC) Analysis
For gas chromatography, derivatization aims to increase the volatility and thermal stability of the analyte. sigmaaldrich.comslideshare.net Common techniques that can be applied to hydroxylated metabolites of this compound include silylation, acylation, and alkylation. slideshare.netchromtech.com
Silylation: This is the most prevalent method for GC analysis, where an active hydrogen in a hydroxyl or amino group is replaced by an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group. chromtech.comwikipedia.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. sigmaaldrich.com This process renders the molecule more volatile and less polar. chromtech.comwikipedia.org
Acylation: This technique reduces the polarity of compounds containing amino, hydroxyl, and thiol groups by introducing an acyl group. slideshare.net Perfluoroacyl anhydrides like trifluoroacetic acid anhydride (B1165640) (TFAA) are frequently used, producing stable and volatile derivatives suitable for GC analysis with sensitive detectors. researchgate.net
Alkylation: This method replaces active hydrogens with an alkyl group, thereby reducing the molecule's polarity. slideshare.net
The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized for each specific analyte to ensure complete reaction and accurate quantification. sigmaaldrich.com
Protocols for High-Performance Liquid Chromatography (HPLC) Detection
In HPLC, derivatization is often used to attach a chromophore or fluorophore to the analyte, enhancing its detection by UV-Vis or fluorescence detectors, especially for compounds that lack strong native absorbance or fluorescence. researchgate.netjasco-global.com This can be done either pre-column or post-column. jasco-global.comshimadzu.com
For hydroxylated metabolites of this compound, derivatization can significantly improve sensitivity. While pyrene itself is fluorescent, its metabolites may have different fluorescence properties. For amino-functionalized pyrene derivatives, reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used for pre-column derivatization to form highly fluorescent products. shimadzu.comaxionlabs.com Automated pre-column derivatization using an autosampler can improve reproducibility and reduce manual labor. shimadzu.comaxionlabs.com
The following table summarizes common derivatization reagents for HPLC:
| Derivatization Reagent | Target Functional Group | Detection Method |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence, UV-Vis |
| 9-Fluorenylmethyl chloroformate (FMOC) | Primary and Secondary Amines | Fluorescence |
| Dansyl chloride | Primary and Secondary Amines, Phenols | Fluorescence |
| Benzoyl chloride | Amines | UV-Vis |
This table presents a selection of common derivatization reagents and is not exhaustive.
Silylation Techniques in Mass Spectrometry
In the context of mass spectrometry (MS), particularly when coupled with GC, silylation is a powerful tool. wikipedia.orgresearchgate.net It not only enhances volatility for GC separation but also provides favorable fragmentation patterns upon electron ionization, which aids in structure elucidation. wikipedia.orgresearchgate.net The introduction of a silyl (B83357) group can lead to characteristic ions that are useful for trace analysis through techniques like selected ion monitoring. wikipedia.org A variety of silylating agents are available, and their selection depends on the reactivity of the functional group to be derivatized. thermofisher.comresearchgate.net
Functionalization and Derivatization for Material Integration
The functionalization of pyrene and its derivatives is a burgeoning field of research aimed at creating novel materials with specific optical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. acs.orgworktribe.comnih.gov The inherent photophysical properties of the pyrene core, including its high fluorescence quantum yield and ability to form excimers, make it an attractive building block. nih.govresearchgate.net
Strategies for material integration often involve introducing various functional groups at different positions on the pyrene ring to tune its electronic properties and control its self-assembly behavior. researchgate.net For example, pyrene can be functionalized with hole-transporting moieties like pyridine (B92270) to create materials for OLEDs. acs.org The introduction of different substituents, such as methoxy, methyl, or bromine, onto the attached functional groups can further refine the material's properties and device performance. acs.org
Furthermore, pyrene-functionalized oligomers and polymers, such as polythiophenes containing pyrene units, have been synthesized and characterized for their thermal, optical, and electrochemical properties. mdpi.com These materials are often prepared through chemical or electrochemical polymerization of pyrene-containing monomers. mdpi.com The ability to precisely control the sequence of monomers in a polymer chain, a concept known as sequence-defined polymers, opens up new avenues for creating highly tailored pyrene-based materials. thechemicalengineer.com
Chemical Reactivity and Mechanistic Investigations of 1 Ethylpyrene
Electrophilic Aromatic Substitution Reactions on the Pyrene (B120774) Core
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The process generally involves a two-step mechanism: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu The positions at which substitution occurs are dictated by the electronic effects of the substituents already present on the ring. uci.edu For substituted pyrenes, the positions most susceptible to electrophilic attack are typically the 1, 3, 6, and 8 positions. acs.org
The nitration of pyrene derivatives introduces a nitro group (-NO₂) onto the aromatic core, a reaction that can significantly alter the electronic properties of the molecule. acs.org While specific studies detailing the nitration of 1-ethylpyrene (B94652) are not extensively documented in the provided search results, insights can be drawn from the behavior of similarly substituted pyrenes. For instance, the nitration of 1-substituted pyrenes can often lead to a mixture of isomers. escholarship.org Aprotic nitration of related compounds like 2-isopropyl- and 4-isopropylpyrenes occurs predominantly at the alpha positions (C1, C3, C6, C8). researchgate.net In the case of 1-isopropylpyrene, nitration with nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻) also yields α-nitration products. researchgate.net This suggests that the nitration of this compound would likely proceed at the electronically activated positions of the pyrene nucleus, away from the deactivating influence of the ethyl group at C1, potentially favoring the 3, 6, and 8 positions.
Halogenation involves the substitution of a hydrogen atom on the pyrene core with a halogen (Cl, Br, I). Research has shown that the bromination of this compound using bromine (Br₂) results in substitution on the aromatic ring. Specifically, the reaction yields a mixture of 6-bromo-1-ethylpyrene and 8-bromo-1-ethylpyrene. researchgate.net This outcome highlights the directing effect of the ethyl group, which activates the pyrene ring towards electrophilic attack at these specific positions.
It is important to distinguish electrophilic aromatic halogenation from radical halogenation. While electrophilic halogenation modifies the pyrene core, radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator (AIBN) occurs at the benzylic position of the ethyl side chain, yielding 1-(1-bromoethyl)pyrene.
Sulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonic acid group (-SO₃H) onto an aromatic ring. This reaction is typically reversible. The direct sulfonation of the this compound core is not detailed in the provided search results. However, sulfonation is a known metabolic pathway for hydroxylated metabolites of this compound. oup.comnih.gov Specifically, 1-(1-pyrenyl)ethanol (B32808), the product of benzylic hydroxylation, can undergo sulfonation. oup.comnih.govresearchgate.net This reaction, catalyzed by sulfotransferase enzymes, occurs on the hydroxyl group of the side chain rather than on the aromatic core and is considered an activation step in its metabolism. oup.comnih.govresearchgate.net
Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings, involving the reaction of an aromatic compound with an alkyl or acyl halide in the presence of a Lewis acid catalyst. wikipedia.orgmt.com The Friedel-Crafts acetylation of this compound has been studied, providing clear results on the regioselectivity of the reaction. researchgate.net When this compound undergoes acetylation, substitution occurs at the 8-, 6-, and 5-positions of the pyrene core. researchgate.netoup.com
This distribution indicates that the ethyl group at the 1-position directs incoming electrophiles to multiple sites on the polycyclic aromatic system. The reaction of 1-acetylpyrene, a structurally similar compound, shows a similar substitution pattern, yielding products acetylated at the 8-, 6-, and 5-positions. researchgate.net
| Starting Compound | Substitution Positions |
|---|---|
| This compound | 8, 6, 5 |
| 1-Acetylpyrene | 8, 6, 5 |
| 1-Methoxypyrene | 8, 6 |
| 4-Ethylpyrene | 6, 8 |
Sulfonation Processes
Reactions Involving the Ethyl Side Chain
The ethyl side chain of this compound is a key site for metabolic reactions, particularly benzylic hydroxylation. This process is a major initial step in the metabolism of this compound, catalyzed by cytochrome P450 (CYP) enzymes. oup.comnih.gov The reaction introduces a hydroxyl group at the benzylic carbon (the carbon atom of the ethyl group attached to the pyrene ring), converting this compound into a secondary alcohol, 1-(1-pyrenyl)ethanol (α-HEP). oup.comnih.govresearchgate.net
| Enzyme | Relative Rate of α-HEP Formation (% of Total Metabolites) |
|---|---|
| hCYP1A1 | 51% |
| hCYP1B1 | 41-43% |
| hCYP3A4 | 38% |
Side-Chain Oxidation Pathways
The initial and major step in the metabolic activation of this compound is the oxidation of its ethyl side chain. oup.comnih.gov This process, known as benzylic hydroxylation, is primarily catalyzed by cytochrome P450 (CYP) enzymes. oup.comnih.gov
Enzymatic Activity and Metabolite Formation
Studies using human and rat hepatic microsomal preparations, as well as cell lines expressing individual human and rat CYP isoforms, have demonstrated the biotransformation of this compound. nih.gov The primary metabolite formed through this pathway is 1-(1-pyrenyl)ethanol (α-HEP), a secondary alcohol. oup.comnih.gov This is in contrast to the primary alcohol formed from the benzylic hydroxylation of 1-methylpyrene (B1203753). nih.govresearchgate.net
Human CYP isoforms, particularly CYP1A1, CYP1B1, and CYP3A4, have shown the highest efficiency in converting this compound to α-HEP, with contributions ranging from 38-51% of the total metabolites. nih.gov In human hepatic microsomes, α-HEP accounted for 16% of the metabolites formed. nih.gov While ring oxidation also occurs, benzylic hydroxylation represents a significant pathway in the metabolism of this compound in humans. oup.comnih.gov
Interestingly, ω-hydroxylation of the ethyl side chain to form 2-(1-pyrenyl)ethanol (ω-HEP) was not detected in cell line studies and constituted only a minor percentage of the biotransformation in microsomal preparations. oup.comnih.gov Further oxidation of α-HEP can lead to the formation of 1-acetylpyrene, a ketone, although this is a secondary step. oup.com
Table 1: Key Enzymes and Metabolites in the Side-Chain Oxidation of this compound
| Enzyme Family | Key Isoforms (Human) | Primary Reaction | Key Metabolite |
| Cytochrome P450 (CYP) | CYP1A1, CYP1B1, CYP3A4 | Benzylic Hydroxylation | 1-(1-pyrenyl)ethanol (α-HEP) |
This table summarizes the primary enzymes and the resulting metabolite from the side-chain oxidation of this compound.
Subsequent Transformations of Hydroxylated Metabolites via O-Sulfonation
Following benzylic hydroxylation, the resulting α-HEP can undergo a second critical activation step: O-sulfonation. oup.compreprints.org This reaction is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). nih.gov
The Role of Sulfotransferases
SULTs transfer a sulfo group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of α-HEP. nih.govoup.com This process converts the hydroxyl group into a good leaving group, a sulfuric acid ester. oup.com The resulting metabolite, 1-(1-pyrenyl)ethyl sulfate (B86663), is a highly reactive benzylic sulfuric acid ester. researchgate.net The sulfate group is electron-withdrawing, and its heterolytic cleavage can lead to the formation of a highly electrophilic cation. nih.gov
Studies have shown that various human sulfotransferases can efficiently catalyze the sulfonation of α-HEP. nih.gov This bioactivation step is crucial as the resulting reactive esters can form adducts with cellular macromolecules like DNA, a key event in chemical carcinogenesis. uniprot.org In contrast, the sulfonation of ω-HEP does not lead to reactive products because the hydroxyl group is not in a benzylic position conjugated with the aromatic system. oup.com
Table 2: Sulfonation of 1-(1-pyrenyl)ethanol
| Substrate | Enzyme Family | Reaction | Product | Reactivity |
| 1-(1-pyrenyl)ethanol (α-HEP) | Sulfotransferases (SULTs) | O-Sulfonation | 1-(1-pyrenyl)ethyl sulfate | Highly Reactive |
This table outlines the subsequent transformation of the primary oxidation metabolite of this compound via O-sulfonation.
Advanced Mechanistic Elucidation Techniques for this compound Reactions
A variety of advanced analytical and computational techniques are employed to investigate the complex reaction mechanisms of this compound metabolism and its subsequent interactions with biological molecules. dntb.gov.uachemrxiv.orgdoe.gov
Analytical Techniques
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and identify the various metabolites of this compound formed in in vitro experiments. oup.com By comparing the retention times and UV-visible spectra of the metabolites with those of synthetic standards, researchers can identify compounds like α-HEP. oup.com
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry provides detailed structural information about the metabolites. oup.comnih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of metabolites with high accuracy. doe.gov Tandem mass spectrometry (MS/MS) is used to fragment ions, providing further structural insights for metabolite identification. doe.govthermofisher.com
³²P-Postlabeling Analysis: This highly sensitive method is used to detect and quantify DNA adducts formed from the reactive metabolites of this compound. nih.govnih.gov The technique involves enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and subsequent chromatographic separation. nih.gov This allows for the detection of extremely low levels of DNA damage. nih.gov
Computational and Data-Driven Approaches
Quantum Chemical Calculations: These computational methods are used to model reaction pathways, calculate the energies of transition states, and predict the relative stability of different metabolites and reactive intermediates. wuxiapptec.comrsc.orgnih.gov This provides a theoretical framework for understanding the observed experimental results and can help in predicting the reactivity of different compounds. wuxiapptec.comnih.gov
Machine Learning and Data-Driven Methods: Modern approaches are increasingly utilizing machine learning algorithms, such as clusterwise linear regression, to analyze large datasets from reaction screenings. chemrxiv.orgchemrxiv.org These data-intensive methods can help to identify complex relationships between catalyst structure, substrate, and reaction outcomes, leading to a deeper and more predictive understanding of reaction mechanisms. chemrxiv.orgnih.gov
Table 3: Techniques for Mechanistic Elucidation of this compound Reactions
| Technique | Application | Information Gained |
| HPLC | Separation and identification of metabolites | Metabolite profiles, quantification |
| GC-MS / LC-MS | Structural analysis of metabolites | Molecular weight, fragmentation patterns, elemental composition |
| ³²P-Postlabeling | Detection and quantification of DNA adducts | Levels of DNA damage, identification of specific adducts |
| Quantum Chemical Calculations | Modeling of reaction pathways and intermediates | Reaction energies, transition state structures, reactivity predictions |
| Machine Learning | Analysis of large datasets from reaction studies | Identification of key factors influencing reaction outcomes, predictive modeling |
This table summarizes the advanced techniques used to study the reaction mechanisms of this compound.
Advanced Spectroscopic and Structural Characterization of 1 Ethylpyrene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 1-ethylpyrene (B94652), both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, are employed for a comprehensive structural assignment.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the aromatic protons of the pyrene (B120774) core and the aliphatic protons of the ethyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region typically displays a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The ethyl group protons appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from coupling with each other.
A reported ¹H NMR spectrum of a derivative of this compound provides insight into the expected chemical shifts. For instance, in a related compound, the methyl protons of the ethyl group appear as a triplet at δ = 1.56 ppm with a coupling constant (J) of 7.5 Hz, while the methylene protons are observed as a quartet at δ = 3.33 ppm. oup.com The aromatic protons of the pyrene ring system generally resonate between 7.8 and 8.5 ppm.
Interactive Data Table: ¹H NMR Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂CH₃ | 1.56 | Triplet (t) | 7.5 |
| -CH₂ CH₃ | 3.33 | Quartet (q) | 7.5 |
| Aromatic H | 8.14 | Doublet (d) | 9.0 |
| Aromatic H | 8.15 | Not specified | Not specified |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrene ring are found in the aromatic region (typically 120-135 ppm), while the carbons of the ethyl group appear in the aliphatic region.
In one study, a ¹³C NMR chemical shift of δ = 125.2 ppm was reported for a specific carbon in the pyrene ring of a 1-substituted pyrene derivative. oup.com The ethyl group carbons would be expected at much lower chemical shifts, typically around 15 ppm for the methyl carbon and 25-30 ppm for the methylene carbon.
Interactive Data Table: Representative ¹³C NMR Data for a Substituted Pyrene
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrene Ring Carbon | 125.2 |
Advanced 2D NMR Techniques (e.g., COSY, HMBC)
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the complex NMR spectra of molecules like this compound.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. qorganica.es In this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. It would also reveal the coupling network among the protons on the pyrene ring, aiding in their specific assignment. qorganica.es
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). libretexts.orgblogspot.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for linking different parts of the molecule. For this compound, HMBC would show correlations from the ethyl group protons to the carbons of the pyrene ring, confirming the point of attachment. libretexts.orgblogspot.com For example, the methylene protons would show a correlation to the C1 carbon of the pyrene ring.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. nih.govnist.gov The FTIR spectrum of this compound, often recorded using a KBr wafer technique, displays characteristic absorption bands corresponding to its structural features. nih.gov
Key vibrational modes for this compound include:
Aromatic C-H stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹.
Aliphatic C-H stretching: The C-H bonds of the ethyl group will show stretching vibrations in the region of 2850-2960 cm⁻¹.
Aromatic C=C stretching: The stretching of the carbon-carbon double bonds within the pyrene ring gives rise to a series of sharp absorptions in the 1450-1650 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower wavenumbers and are characteristic of the substitution pattern on the aromatic ring.
The analysis of polyolefin elastomers, which contain ethylene (B1197577) units, provides analogous spectral regions for C-H stretching and bending vibrations that are relevant to the ethyl group in this compound. spectra-analysis.com Specifically, the methylene and methyl groups have characteristic absorbance bands around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. spectra-analysis.com
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1650 |
| CH₂ Bending | ~1465 |
| CH₃ Bending | ~1375 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. Polycyclic aromatic hydrocarbons like pyrene and its derivatives are known for their characteristic absorption and strong fluorescence emission. nih.govdtic.mil
The UV-Vis absorption spectrum of this compound is characterized by several absorption bands corresponding to π-π* transitions within the extensive aromatic system of the pyrene core. The positions and intensities of these bands provide information about the electronic structure of the molecule.
Fluorescence spectroscopy is particularly sensitive to the environment of the fluorophore. This compound exhibits strong fluorescence, and the emission spectrum is often a mirror image of the absorption spectrum. The large Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) is a characteristic feature of pyrene and its derivatives.
Photophysical Characterization in Solution and Thin Films
The photophysical properties of this compound can be influenced by its physical state, i.e., whether it is in solution or incorporated into a thin film.
In Solution: In dilute solutions, this compound typically exhibits monomer fluorescence, with a well-defined vibronic structure in its emission spectrum. researchgate.net The solvent polarity can influence the position and shape of the emission bands.
In Thin Films: When this compound is in a solid thin film, intermolecular interactions can become significant. nih.govfrontiersin.orgmdpi.com This can lead to changes in the absorption and emission spectra, such as broadening of the spectral bands and the appearance of new, red-shifted emission bands due to the formation of excimers (excited-state dimers). researchgate.net The study of these properties is important for applications in organic electronics and sensor technology. researchgate.netfrontiersin.org
Interactive Data Table: Comparison of Photophysical Properties
| Property | In Solution (Dilute) | In Thin Film |
| Absorption Spectrum | Sharp, well-defined bands | Broader bands, possible shifts |
| Emission Spectrum | Monomer fluorescence with vibronic structure | Potential for excimer emission (broad, red-shifted) |
| Intermolecular Interactions | Minimal | Significant |
Fluorescence Dynamics and Environmental Effects in Polymeric Matrices
The fluorescence of this compound has been utilized as a probe to investigate the microenvironment of polymeric matrices. When embedded in polymers such as poly(methyl methacrylate) (PMMA), this compound exhibits distinct fluorescence characteristics that are sensitive to its local environment and dispersion state. aip.orgaip.org In dilute concentrations within a PMMA film, this compound typically shows a structured monomer fluorescence spectrum. aip.org However, the dynamics of this fluorescence, including decay profiles, can be influenced by the surrounding polymer structure.
Studies have shown that in hydrophobic alkali-swellable emulsion (HASE) polymers, the fluorescence and decay profiles of this compound can be used to characterize the association structures formed by hydrophobic substituents. acs.org In these systems, both monomer and excimer fluorescence are observed. acs.org The formation of excimers—excited-state dimers formed between an excited and a ground-state molecule—is highly dependent on the proximity and orientation of the this compound molecules, which is in turn governed by the polymer matrix. For instance, in low-density polyethylene (B3416737) (LDPE) films, interchromophoric interactions of similar pyrene-based compounds are found to be intramolecular, with dynamic excimer formation being evident. researchgate.net
The environmental effects on the vibronic band intensities in pyrene monomer fluorescence are well-documented and these principles apply to its derivatives like this compound. researchgate.net The polarity of the microenvironment within the polymer can cause shifts in the fluorescence emission bands. researchgate.net As the polymer matrix becomes more rigid or viscous, such as during a curing process, hypsochromic (blue) shifts in the fluorescence emission can be observed. researchgate.net This sensitivity allows this compound to serve as a valuable probe for monitoring changes in polymer structure and dynamics. researchgate.netresearchgate.net
| Probe | Polymer Matrix | Observed Phenomena | Reference |
| This compound | Poly(methyl methacrylate) (PMMA) | Monomer fluorescence, sensitivity to dispersion state. | aip.orgaip.org |
| This compound | Hydrophobic alkali-swellable emulsion (HASE) | Monomer and excimer fluorescence, probing of hydrophobic domains. | acs.org |
| Pyrene derivatives | Low-density polyethylene (LDPE) | Intramolecular excimer formation. | researchgate.net |
| Fluorescence probes | Various polymers | Hypsochromic shifts with increased microviscosity during curing. | researchgate.net |
Impact of Laser Ablation on Fluorescence Properties
The fluorescence properties of this compound doped into polymeric films are significantly altered by laser ablation. Research on poly(methyl methacrylate) (PMMA) films containing this compound has shown that irradiation with a XeCl excimer laser (308 nm) changes the fluorescence spectra, as well as the rise and decay curves. aip.orgaip.org This phenomenon is not confined to the directly ablated area but also extends to a masked region of approximately 20 µm around it. aip.orgaip.org
Before ablation, a PMMA film with a low concentration of this compound displays a characteristic structured monomer fluorescence band. aip.org After ablation, the area exhibits a broad, structureless fluorescence with a peak around 420 nm, in addition to the residual monomer band. aip.org This new, broad band is attributed to the formation of aggregated states of this compound. aip.org The change in the fluorescence spectrum indicates that the dopant-induced laser ablation alters the dispersion state of the this compound molecules within a layer extending about 1.4 µm from the ablated surface. aip.org
The dynamics of the fluorescence also change. The monomer fluorescence decay becomes non-exponential after ablation, and the excimer fluorescence shows a slow rise component, which is indicative of changes in the local concentration and aggregation of the probe molecules. aip.org These findings demonstrate that fluorescence spectroscopy of this compound can be a powerful tool for characterizing the effects of laser processing on polymeric materials. aip.orgresearchgate.net
| Condition | Observed Fluorescence Spectrum | Interpretation | Reference |
| Unirradiated Film | Structured monomer band | Normal dispersion of this compound molecules. | aip.org |
| Ablated Area | Broad, structureless band (~420 nm) + monomer band | Aggregated state of this compound due to laser-induced changes. | aip.org |
| Masked Area (near ablation) | Altered fluorescence spectra and dynamics | Change in the dispersion condition of this compound. | aip.orgaip.org |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, including polycyclic aromatic hydrocarbons (PAHs) like this compound. etamu.eduwikipedia.org This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu In GC, a sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. etamu.eduresearchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. wikipedia.org The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a "fingerprint" that allows for the positive identification of the substance. etamu.edu
In the context of this compound, GC-MS is used to determine its purity. oup.comresearchgate.net For instance, studies on the metabolism of this compound have used GC-MS to confirm the purity of the synthesized compound, ensuring it was greater than 98%. oup.comresearchgate.net The technique is also critical for identifying metabolites of this compound formed in biological systems. oup.com For example, in studies of its benzylic hydroxylation by cytochrome P450 enzymes, GC-MS analysis was used alongside other methods to corroborate the identity of the resulting metabolites. oup.com The retention time from the GC and the fragmentation pattern from the MS together provide high confidence in the identification of the parent compound and its derivatives. etamu.eduwikipedia.org
Typical GC-MS Workflow for this compound Analysis:
Injection: A solution containing this compound is injected into the GC, where it is vaporized at a high temperature. etamu.edu
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, coiled capillary column. Separation occurs based on the differential partitioning of this compound between the carrier gas and a stationary phase coated on the column walls. wikipedia.orgresearchgate.net
Ionization: As this compound elutes from the column, it enters the MS ion source. Electron ionization (EI) is commonly used, where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M+•) and various fragment ions. etamu.edu
Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
Detection: An electron multiplier detects the ions, generating a signal that is proportional to the number of ions at each m/z value, thus creating a mass spectrum. wikipedia.org
X-ray Crystallography and Solid-State Structure Elucidation of this compound Derivatives
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comnih.gov The method involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. researchgate.net The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. researchgate.net
While specific X-ray crystallographic studies for this compound itself are not prominently available in the reviewed literature, the technique is fundamental for the structural elucidation of its derivatives and related PAHs. mdpi.com For example, the crystal structures of precursors or reaction products of pyrene derivatives are often confirmed using X-ray diffraction. mdpi.com The process generally involves:
Crystallization: Growing a high-quality single crystal of the compound of interest. This is often the most challenging step. nih.gov
Data Collection: Mounting the crystal on a diffractometer and collecting the diffraction data as the crystal is rotated in the X-ray beam. mdpi.comnih.gov
Structure Solution and Refinement: Solving the "phase problem" to convert diffraction intensities into an electron density map and then refining an atomic model to best fit the experimental data. researchgate.net
Other Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy, EPR)
Beyond fluorescence and mass spectrometry, other advanced spectroscopic techniques offer complementary information for the characterization of this compound.
Raman Spectroscopy Raman spectroscopy is a vibrational spectroscopy technique that provides information about molecular vibrations and is complementary to infrared (IR) spectroscopy. edinst.com It relies on the inelastic scattering of monochromatic light, usually from a laser. horiba.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. edinst.com
A key advantage of Raman spectroscopy is that water is a very weak scatterer, making it well-suited for analyzing aqueous samples. edinst.com For a molecule like this compound, a Raman spectrum would reveal characteristic bands corresponding to the vibrations of its aromatic ring system and the ethyl substituent. For instance, strong bands would be expected for the C-C bond stretching within the pyrene core and C-H bond vibrations. researchgate.netspectroscopyonline.com Although specific Raman spectra for this compound are not detailed in the provided search results, the technique is widely used for analyzing PAHs and can provide structural information and be used for quantitative analysis. horiba.comspectroscopyonline.com
Electron Paramagnetic Resonance (EPR) Spectroscopy Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that is specific to species with unpaired electrons. bruker.comwiley-vch.de It is a powerful tool for studying free radicals, transition metal ions, and other paramagnetic species. rsc.org The principle is analogous to Nuclear Magnetic Resonance (NMR), but it detects the transitions of electron spins in a magnetic field, rather than nuclear spins. bruker.com
Since this compound in its ground state is a diamagnetic molecule with no unpaired electrons, it is not directly observable by EPR. However, EPR could be used to study radical ions of this compound, which could be generated chemically or photochemically. The resulting EPR spectrum would provide detailed information about the electronic structure of the radical, including the distribution of the unpaired electron's spin density across the pyrene ring system through analysis of hyperfine coupling constants. wiley-vch.deuniversite-paris-saclay.fr
Computational Chemistry and Molecular Modeling Studies of 1 Ethylpyrene
Quantum Mechanical (QM) Calculations
Quantum mechanical (QM) methods are fundamental tools in computational chemistry for investigating the behavior of molecules at the electronic level. idosr.org By solving approximations of the Schrödinger equation, these methods provide detailed insights into electronic structure, energy, and various molecular properties. idosr.org For a molecule like 1-ethylpyrene (B94652), a polycyclic aromatic hydrocarbon (PAH), QM calculations are invaluable for understanding its inherent characteristics.
Density Functional Theory (DFT) has become a prominent QM method for studying the electronic structure of many-body systems, including atoms and molecules. idosr.orgq-chem.com It is founded on the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are uniquely determined by its electron density. numberanalytics.com DFT offers a balance of computational accuracy and efficiency, making it suitable for analyzing medium to large-sized molecules like this compound. q-chem.com
Computational studies on PAHs and their derivatives often employ DFT to determine key electronic properties. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. nsps.org.ng The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability; a smaller gap generally signifies higher reactivity. researchgate.net For aromatic systems, these calculations help in understanding charge transport and electronic absorption spectra. researchgate.net
Aromaticity itself is a key concept for understanding the stability and reactivity of this compound. While the pyrene (B120774) core is known to be aromatic, the degree of aromaticity can be quantified using various computational indices. mdpi.commsu.edu These indices are derived from energetic, geometric, magnetic, and electronic properties calculated through QM methods. mdpi.com For example, the Harmonic Oscillator Model of Aromaticity (HOMA) assesses geometric changes (bond lengths) relative to an ideal aromatic system, while the Nucleus-Independent Chemical Shift (NICS) evaluates the magnetic shielding at the center of a ring to determine its aromatic (negative NICS value) or anti-aromatic (positive NICS value) character. mdpi.com
| Property | Description | Typical Application for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicting susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicting susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | Assessing overall reactivity and predicting electronic transition energies. researchgate.net |
| HOMA Index | Harmonic Oscillator Model of Aromaticity; measures geometric aromaticity based on bond lengths. mdpi.com | Quantifying the aromatic character of the pyrene core rings. |
| NICS Value | Nucleus-Independent Chemical Shift; measures magnetic aromaticity. mdpi.com | Confirming the diatropic ring current characteristic of aromatic systems in the pyrene core. |
Computational spectroscopy, which relies on quantum chemistry, is a powerful tool for predicting and interpreting spectroscopic data. mdpi.com The increasing complexity of experimental techniques often necessitates computational support for accurate analysis. mdpi.com QM methods, particularly DFT and its time-dependent extension (TD-DFT), can predict a range of spectroscopic properties, including UV-Vis, infrared (IR), and Raman spectra. idosr.orgucf.edu
For this compound, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), which arise from electronic excitations. idosr.org These predictions can help in assigning the absorption bands observed experimentally to specific electronic transitions within the molecule. Similarly, DFT calculations can determine vibrational frequencies, which correspond to the peaks in IR and Raman spectra. ucf.edustfc.ac.uk This information is crucial for identifying the molecule and understanding its vibrational modes. The development of automated workflows and high-throughput computing techniques has further enhanced the capability to generate vast amounts of predicted spectroscopic data for various molecules. ucf.edu This "forward problem" of predicting a spectrum from a molecular structure provides a computationally efficient alternative to experimental measurements. arxiv.org
Electronic Structure and Aromaticity Studies (e.g., DFT, Semi-Empirical Methods like AM1)
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are precise, their computational cost can be prohibitive for large systems or long timescales. wikipedia.org Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally less expensive alternative by using classical mechanics to model molecular systems. wikipedia.orgebsco.com MD simulations, in particular, analyze the physical movements of atoms and molecules over time, providing a dynamic view of the system's evolution. wikipedia.orgebsco.com
The stability of different conformers is determined by factors like torsional strain (from eclipsing bonds) and steric strain (from non-bonded atoms being too close). maricopa.edu For an ethyl chain, the key conformations are staggered (more stable, lower energy) and eclipsed (less stable, higher energy). maricopa.edu The most stable conformation, often the "anti" conformation, is where the largest groups are positioned as far apart as possible to minimize steric hindrance. maricopa.edu Computational methods can map the potential energy surface as a function of the dihedral angles of the ethyl chain, identifying the lowest-energy (most populated) conformations. This analysis is crucial for understanding how the side chain's orientation might affect intermolecular packing or interactions with other molecules. lumenlearning.com
Pyrene and its derivatives are well-known for their tendency to self-assemble and form aggregates in solution and in the solid state. rsc.org This aggregation is driven by non-covalent intermolecular interactions, with π-π stacking being a dominant force for aromatic molecules. rsc.orgnumberanalytics.com π-π stacking involves the attractive interaction between the electron-rich π-systems of adjacent pyrene cores. numberanalytics.com These interactions are critical in molecular recognition and self-assembly processes. numberanalytics.com
MD simulations are an effective tool for studying the aggregation dynamics and pathways of molecules like this compound. nih.gov By simulating a system with multiple this compound molecules, researchers can observe how they interact, form dimers and larger aggregates, and arrange themselves in space. nih.gov These simulations can reveal the preferred stacking geometries (e.g., face-to-face, offset, edge-to-face) and the intermolecular distances, which are typically in the range of 3.4–3.5 Å for π-π stacked complexes. numberanalytics.comreading.ac.uk The aggregation behavior can be influenced by the ethyl side chain, which may sterically hinder certain stacking arrangements or participate in weaker interactions like CH-π interactions. researchgate.net The aggregation state significantly affects the material's photophysical properties, often leading to changes in fluorescence emission. rsc.org For instance, pyrene typically exhibits monomer emission in dilute solutions but forms excimers with red-shifted emission in an aggregated state due to π-π stacking. rsc.org
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| π-π Stacking | Non-covalent interaction between aromatic rings. numberanalytics.com Can be face-to-face, offset, or edge-to-face. numberanalytics.com | The primary driving force for the aggregation of pyrene cores, influencing the structure of molecular assemblies. rsc.org |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability of the aggregates, including interactions involving the ethyl side chain. |
| CH-π Interactions | Interaction between a C-H bond and a π-system. researchgate.net | The ethyl group's C-H bonds can interact with the π-system of an adjacent pyrene core, contributing to the stability of the aggregate. researchgate.net |
Conformational Analysis of the Ethyl Side Chain
Computational Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and elucidating potential reaction pathways. nsps.org.ngepa.gov This is particularly useful for understanding the metabolism of PAHs like this compound or for designing synthetic routes. researchgate.netnih.gov
The reactivity of this compound can be analyzed using concepts derived from Frontier Molecular Orbital (FMO) theory. nsps.org.ng The HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. nsps.org.ng For instance, benzylic hydroxylation is a key metabolic activation pathway for alkyl-substituted PAHs. researchgate.netoup.com Computational models can predict the likelihood of reaction at the benzylic carbon of the ethyl group by analyzing the stability of potential intermediates, such as the benzylic carbocation that would form upon heterolytic cleavage. oup.com
Furthermore, computational methods can be used to explore entire reaction pathways by locating transition state (TS) structures. mit.edu A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical reaction. mit.edu By calculating the energy of reactants, products, and the transition state, one can determine the activation energy barrier, which is critical for predicting reaction rates. smu.edu For complex reactions, computational tools can help construct reaction networks, identifying the most favorable pathways and potential side products. nih.gov Recent advances, including the use of machine learning and artificial intelligence, are making the prediction of reaction outcomes and the discovery of new reaction pathways increasingly rapid and accurate. mit.educecam.org
Molecular Similarity and Property Space Analysis
Computational chemistry provides powerful tools for situating a molecule within the vast landscape of known chemicals through molecular similarity and property space analysis. These methods are foundational in fields like cheminformatics and medicinal chemistry, allowing researchers to predict a compound's properties and potential activities by comparing it to others with known characteristics. milvus.iolibretexts.org The core principle is that molecules with comparable structures often exhibit similar physical behaviors and biological activities. milvus.iobiorxiv.org
Molecular similarity analysis is a computational technique used to identify and quantify the likeness between molecules based on their structural or chemical features. milvus.io This process involves two key components: molecular descriptors and a similarity coefficient. libretexts.org Molecular descriptors are numerical representations of a molecule's structure, such as:
Structural Keys: Binary fingerprints where each bit corresponds to the presence or absence of a specific structural fragment (e.g., MACCS keys). libretexts.org
Path-based Fingerprints: These encode linear sequences of atoms and bonds. libretexts.org
Circular Fingerprints: These capture the circular environment around each atom up to a specified radius, such as Extended-Connectivity Fingerprints (ECFPs). libretexts.org
Once molecules are converted into these descriptor formats, algorithms use a similarity coefficient, like the Tanimoto coefficient, to calculate a quantitative score of their similarity. milvus.io Studies have included this compound in Quantitative Molecular Similarity Analysis (QMSA), highlighting its relevance in comparative computational studies. dtic.mil A practical example of comparative analysis involves studies on the metabolism of this compound and its close structural analog, 1-methylpyrene (B1203753), where the metabolic profiles were compared to understand the effect of the minor difference in their alkyl side chains. oup.comresearchgate.net
Property space analysis involves mapping a molecule's position in a multi-dimensional space defined by a set of calculated physicochemical properties. This allows for a quantitative characterization and comparison with other compounds. dtic.mil For this compound, several key properties have been computed, providing insight into its chemical nature.
| Computed Property | Value | Source |
|---|---|---|
| Molecular Formula | C18H14 | PubChem nih.gov |
| Molecular Weight | 230.3 g/mol | PubChem nih.gov |
| XLogP3 | 6.2 | PubChem nih.gov |
| Exact Mass | 230.109550447 Da | PubChem nih.gov |
These computed descriptors are crucial for its analysis. The molecular formula and weight provide fundamental identification. nih.gov The XLogP3 value of 6.2 indicates that this compound is a highly lipophilic (fat-soluble) compound, a characteristic feature of polycyclic aromatic hydrocarbons. nih.gov Such computational models allow for the prediction of properties that strongly complement and guide experimental research. jstar-research.com
Applications of 1 Ethylpyrene in Advanced Materials Science and Technology
Development of Organic Light-Emitting Diodes (OLEDs) and Related Electronic Devices
Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of thin organic films situated between two conductive electrodes. oled.com When an electric current is applied, these organic layers emit light, a phenomenon known as electroluminescence. wikipedia.org The structure of an OLED typically includes a substrate, an anode, a cathode, and various organic layers such as hole injection, hole transport, emissive, and electron transport layers. oled.com
Pyrene (B120774) derivatives, including 1-ethylpyrene (B94652), have been investigated for their potential use in OLEDs. Their inherent fluorescence and charge-carrying capabilities make them suitable candidates for the emissive or transport layers within an OLED device. researchgate.net Research has focused on synthesizing various aminopyrene and other pyrene derivatives to create materials for OLEDs. researchgate.net While specific performance data for this compound in OLEDs is not extensively detailed in the provided results, the broader class of pyrene derivatives has shown promise. For instance, new carbazole (B46965) derivatives have been used to fabricate efficient OLEDs with high luminance and current efficiencies. mdpi.com The development of such materials is crucial for advancing OLED technology, which is utilized in displays for televisions, computers, and mobile devices. wikipedia.org
Role as a Fluorescent Probe or Dopant in Polymeric Systems
This compound serves as a valuable fluorescent probe for investigating the microstructure and dynamics of polymeric systems. Its fluorescence characteristics, such as the emission spectrum and lifetime, are sensitive to the polarity and viscosity of its microenvironment. kpi.uacsic.es This sensitivity allows researchers to gain insights into processes like polymer association, the formation of hydrophobic domains, and the rigidity of the polymer matrix. acs.orgacs.org
When this compound is incorporated into a polymer, changes in its fluorescence can indicate alterations in the polymer's conformation or the interaction between polymer chains. For example, in studies of hydrophobically modified alkali-swellable emulsion (HASE) polymers, this compound has been used to characterize the association structures formed by hydrophobic substituents. acs.orgresearchgate.net The fluorescence decay profiles of this compound can be analyzed using models like the Poisson quenching model to determine parameters such as the mean number of quenchers per micelle. acs.org
Furthermore, the phenomenon of excimer formation, where an excited state dimer forms between two pyrene molecules, provides additional information about the proximity of the probe molecules within the polymer system. csic.es The ratio of excimer to monomer fluorescence intensity (IE/IM) can be used to probe the distribution and local concentration of the fluorescent dopant. acs.org
A study involving poly(methyl methacrylate) films doped with this compound demonstrated that laser ablation altered the fluorescence spectra and decay curves of the dopant. aip.org This change was attributed to a modification of the dispersion state of this compound within the polymer film, highlighting the use of this probe to understand the effects of physical processes on polymer properties. aip.org
Integration in Chemical Sensing Technologies
The fluorescence of this compound and its derivatives can be quenched or enhanced in the presence of certain chemicals, making them effective components in chemical sensing technologies. researchgate.netresearchgate.net This principle is the basis for developing chemosensors for a variety of analytes, including metal ions and nitro-aromatic compounds. researchgate.netmdpi.com
For example, fluorescent chemosensors based on pyrene have been developed for the detection of mercury ions in seawater. nih.gov These sensors often work on a "turn-on" or "turn-off" mechanism, where the fluorescence is either initiated or quenched upon binding with the target analyte. mdpi.comnih.gov The high sensitivity of these sensors allows for the detection of analytes at very low concentrations.
In the context of polymer-based sensors, the incorporation of pyrene derivatives into polymer films can create materials for detecting explosives like TNT. mit.edu The porous nature of these films allows for the diffusion of analyte molecules, which then interact with the fluorescent polymer, leading to a detectable change in fluorescence. mit.edu The development of such sensors is crucial for applications in security, environmental monitoring, and worker safety.
Studies on Charge Transfer Complex Formation
A charge-transfer (CT) complex is formed when an electron donor molecule and an electron acceptor molecule associate with each other. wikipedia.org This association often results in the appearance of a new absorption band in the electronic spectrum of the complex. iupac.org Pyrene and its derivatives, being electron-rich aromatic systems, can act as electron donors in the formation of CT complexes. tandfonline.comosti.gov
The study of CT complexes is significant for understanding various chemical and biological processes and for the development of new materials with unique electronic and optical properties. researchgate.net For instance, CT complexes of pyrene derivatives with strong electron acceptors like 2,4,5,7-tetranitro-9-fluorenone (TeNF) have been shown to exhibit liquid-crystalline phases. tandfonline.com The formation of these complexes can be confirmed through various spectroscopic and thermal analysis techniques. tandfonline.com
Time-resolved studies on the pyrene/tetracyanoquinodimethane (TCNQ) charge-transfer crystal have provided insights into the dynamics of charge recombination after photoexcitation. researchgate.net Understanding these fundamental processes is crucial for designing materials for applications in organic electronics. osti.gov While the provided search results focus more on pyrene and other derivatives, the principles of CT complex formation are directly applicable to this compound, which would be expected to behave as an electron donor in a similar fashion.
Environmental Fate and Biotransformation Mechanisms of 1 Ethylpyrene
Abiotic Environmental Degradation Pathways
Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily through interactions with light and other chemicals in the environment. nih.govwikipedia.org For PAHs like 1-ethylpyrene (B94652), these pathways are significant, particularly in the atmosphere and surface waters. wikipedia.orgpjoes.com
Photochemical degradation is a key transformation process for PAHs present in the atmosphere or on surfaces exposed to sunlight. pjoes.com This degradation can occur through direct photolysis, where the molecule absorbs light energy and breaks down, or through indirect photo-oxidation involving reactive species. nih.govpjoes.com
A primary mechanism for the atmospheric degradation of PAHs is the reaction with hydroxyl radicals (•OH). tubitak.gov.tr These highly reactive oxidants are formed in the atmosphere through photochemical processes and can initiate the breakdown of stable aromatic compounds. tubitak.gov.trcopernicus.org The reaction of hydroxyl radicals with PAHs leads to the formation of hydroxylated and other oxygenated products, which can be more water-soluble than the parent compound. wikipedia.org While specific kinetic data for the reaction of this compound with hydroxyl radicals is not extensively detailed, this pathway is a recognized and important sink for PAHs in the environment. wikipedia.orgpjoes.com The lifetime of such compounds in the atmosphere can be short, sometimes less than an hour, due to fast photolysis rates and high reactivity with OH radicals. copernicus.org
Beyond photochemical reactions, this compound can be subject to chemical oxidation and hydrolysis in soil and water. nih.gov Chemical oxidation can be initiated by various oxidizing agents present in the environment. nih.gov However, like other PAHs, this compound possesses a stable aromatic ring system, making it relatively resistant to oxidation under typical environmental conditions. wikipedia.org
Hydrolysis, the cleavage of chemical bonds by the addition of water, is generally not a significant degradation pathway for PAHs like this compound. labce.comifremer.fr The compound's structure lacks functional groups that are readily hydrolyzable, and its low water solubility further limits the potential for this process to occur. ontosight.ailabce.com While there can be a chemical coupling between oxidation and hydrolysis that accelerates degradation for some polymers, for stable hydrocarbons like PAHs, microbial action is typically the dominant breakdown mechanism in soil and sediments. nih.govifremer.fr
Photochemical Degradation (e.g., Reaction with Hydroxyl Radicals)
Biotransformation Pathways by Microorganisms and Enzymes
Biotransformation by microorganisms is a major process for the breakdown of PAHs in the environment. nih.govcer-rec.gc.ca Specific enzymes within these organisms, as well as in higher life forms, can metabolize these compounds through a series of reactions. oup.comnih.gov
The initial steps in the metabolic activation of this compound are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. oup.comnih.govwikipedia.org These enzymes are monooxygenases that play a central role in the metabolism of a wide range of foreign compounds (xenobiotics). wikipedia.orgnih.gov
Studies using human and rat liver microsomes, as well as cell lines individually expressing specific CYP enzymes, have identified several forms capable of metabolizing this compound. oup.comnih.govresearchgate.net The highest rates of benzylic hydroxylation, a key metabolic step, were observed with human CYP1A1, CYP1B1, and CYP3A4. oup.comresearchgate.net These findings indicate that multiple CYP enzymes contribute to the biotransformation of this compound, with varying degrees of efficiency and regioselectivity. oup.comoup.com
| CYP Enzyme | Total EP Metabolism (pmol/min/nmol CYP) | α-HEP Formation (pmol/min/nmol CYP) |
|---|---|---|
| hCYP1A1 | 1400 | 710 |
| hCYP1A2 | 230 | 21 |
| hCYP1B1 | 1500 | 620 |
| hCYP2A6 | 73 | 6.6 |
| hCYP2E1 | 140 | 20 |
| hCYP3A4 | 400 | 150 |
For alkyl-substituted PAHs like this compound, a major initial metabolic pathway is hydroxylation at the benzylic carbon of the alkyl side chain. oup.comnih.govresearchgate.net This reaction is a critical activation step that introduces a hydroxyl group, making the molecule more polar and susceptible to further metabolism. oup.comnih.gov
In the case of this compound, benzylic hydroxylation results in the formation of a secondary alcohol, 1-(1-pyrenyl)ethanol (B32808) (α-HEP). oup.comnih.gov Research has shown that this is a major initial step in the metabolism of this compound in both human and rat systems. nih.govresearchgate.net The contribution of this pathway to the total metabolism of the compound varies significantly depending on the specific CYP enzyme involved. For example, with human CYP1A1, CYP1B1, and CYP3A4, the formation of α-HEP accounts for a substantial portion of the total metabolites produced. oup.comresearchgate.net In human hepatic microsomes, α-HEP accounted for 16% of the metabolites formed. nih.govresearchgate.net
| CYP Enzyme | Relative Rate of Benzylic Hydroxylation (% of Total Metabolites) |
|---|---|
| hCYP1A1 | 51% |
| hCYP1B1 | 41-43% |
| hCYP3A4 | 38% |
Following the initial benzylic hydroxylation, the resulting metabolite, 1-(1-pyrenyl)ethanol (α-HEP), can undergo further biotransformation. oup.comresearchgate.net A key subsequent reaction is O-sulfonation (also known as sulfation), which is a Phase II metabolic process. researchgate.netnih.govresearchgate.net
This step involves the conjugation of a sulfonate group to the hydroxyl group of α-HEP, a reaction catalyzed by sulfotransferase (SULT) enzymes. nih.govresearchgate.net This conversion of the benzylic alcohol to a benzylic sulfuric acid ester is an important pathway in the metabolic activation of alkylated PAHs. oup.comnih.govresearchgate.net Studies have demonstrated that human sulfotransferases efficiently catalyze the sulfonation of α-HEP. nih.govresearchgate.net This process creates a good leaving group at the benzylic position, potentially leading to the formation of reactive intermediates. oup.com
Regioselectivity and Species-Specific Metabolic Differences
The biotransformation of this compound is characterized by distinct regioselectivity and notable differences across species, primarily driven by the activity of cytochrome P450 (CYP) enzymes. oup.comnih.gov The primary site of metabolic activation for alkyl-substituted polycyclic aromatic hydrocarbons (PAHs) like this compound is often the benzylic position of the alkyl group, leading to the formation of a benzylic alcohol. oup.comresearchgate.net
In the case of this compound, benzylic hydroxylation results in the formation of 1-(1-pyrenyl)ethanol (α-HEP), a secondary alcohol. nih.gov This initial hydroxylation is a critical step, as the resulting alcohol can undergo further conjugation, such as sulfonation, to form highly reactive benzylic sulfuric acid esters. oup.comnih.gov
Studies utilizing V79 Chinese hamster cells engineered to express individual human and rat CYP enzymes have provided detailed insights into these metabolic pathways. oup.comnih.gov It was observed that this compound is metabolized at a higher rate compared to its counterpart, 1-methylpyrene (B1203753). nih.gov
Human vs. Rat Metabolism: Significant species-specific differences are evident in the metabolism of this compound. Benzylic hydroxylation appears to be a more dominant pathway in humans than in rats. nih.gov When incubated with human hepatic microsomes, α-HEP accounted for 16% of the total metabolites formed. nih.gov
The contribution of α-HEP to the total metabolites is particularly high with specific human CYP enzymes. Cells expressing human CYP1A1, CYP1B1, and CYP3A4 showed the highest proportions of α-HEP, ranging from 38% to 51% of the total metabolites. oup.comnih.gov In contrast, while rat CYP1A1 is active in metabolizing this compound, its regioselectivity differs, with α-HEP constituting only 15% of the total metabolites, a significant alteration compared to its metabolism of 1-methylpyrene (3% α-HMP). oup.com
The total metabolic rates for this compound vary considerably among the different CYP enzymes, with the general order of activity being: human 1B1 > rat 1A1 > human 1A1 > human 1A2 > rat 2B1. oup.com While benzylic hydroxylation is a major pathway, ω-hydroxylation of the ethyl side chain was found to be a minor route in microsomal preparations and was not detected in the CYP-expressing cell lines. oup.comnih.gov
Table 1: Metabolism of this compound by Different Cytochrome P450 (CYP) Enzymes This table is interactive. You can sort and filter the data.
| Enzyme | Species | Key Metabolite | Contribution of α-HEP to Total Metabolites (%) | Relative Metabolic Rate |
|---|---|---|---|---|
| CYP1A1 | Human | α-HEP | 38-51 oup.comnih.gov | High oup.com |
| CYP1B1 | Human | α-HEP | 38-51 oup.comnih.gov | Highest oup.com |
| CYP3A4 | Human | α-HEP | 38-51 oup.comnih.gov | Low oup.com |
| CYP1A1 | Rat | α-HEP | 15 oup.com | High oup.com |
| Hepatic Microsomes | Human | α-HEP | 16 nih.gov | N/A |
Environmental Transport and Distribution Modeling
The environmental behavior of this compound, like other PAHs, is governed by its physical and chemical properties, which determine its persistence, mobility, and ultimate distribution across various environmental compartments. cdc.gov
The environmental persistence of a chemical refers to its resistance to degradation from physical, chemical, or biological processes. cdc.govundp.org For PAHs, persistence generally increases with the number of aromatic rings. frontiersin.org As a four-ring alkylated PAH, this compound is expected to exhibit significant persistence in the environment. frontiersin.org
Soil and Sediment: Due to their hydrophobic and lipophilic nature, PAHs like this compound tend to adsorb strongly to organic matter in soil and sediment. frontiersin.org This strong binding reduces their mobility and bioavailability but contributes to their long-term persistence in these compartments. cdc.govfrontiersin.org PAHs with five or more rings are found abundantly attached to soil or sediment particulates. frontiersin.org While this compound has four rings, its alkyl substitution can influence its partitioning behavior. The half-life of persistent substances in soil and sediment can be greater than 120-180 days. nih.gov
Water: The water solubility of PAHs is generally low and decreases with increasing molecular mass. frontiersin.org This limits their mobility in aqueous systems. However, even at low concentrations, their presence in water is a concern due to potential bioaccumulation. frontiersin.org Less soluble compounds can be transported attached to suspended particles. frontiersin.org
Air: The transport of semi-volatile organic compounds like PAHs in the atmosphere is influenced by factors such as vapor pressure and partitioning between the gas and particle phases. epa.govdefra.gov.uk While lower molecular weight PAHs are more volatile, larger ones, including this compound, are more likely to be associated with particulate matter, allowing for long-range atmospheric transport. defra.gov.uk Their atmospheric half-life can be on the order of days. defra.gov.uk
Mobility in the environment is the potential for a substance to move between different compartments. cdc.gov The mobility of this compound in soil is expected to be low due to its high affinity for organic carbon (Koc). cdc.gov Chemicals with a high Koc bond tightly to soil, making them less likely to leach into groundwater. cdc.gov
Table 2: General Environmental Persistence and Mobility Characteristics of this compound
| Environmental Compartment | Persistence | Mobility | Key Influencing Factors |
|---|---|---|---|
| Soil | High frontiersin.org | Low cdc.gov | Strong adsorption to organic matter (High Koc). cdc.gov |
| Sediment | High frontiersin.org | Low frontiersin.org | Hydrophobicity, partitioning to particulate matter. frontiersin.org |
| Water | Moderate to High nih.gov | Low frontiersin.org | Low water solubility, adsorption to suspended solids. frontiersin.org |
| Air | Low to Moderate defra.gov.uk | High (as particulate) defra.gov.uk | Vapor pressure, association with atmospheric particles. defra.gov.uk |
Application of Multimedia Environmental Fate Models
Multimedia environmental fate models are essential tools for understanding and predicting the distribution of chemicals like this compound in the environment. researchgate.netrsc.orgeolss.net These models integrate data on a chemical's properties, emission sources, and the characteristics of the environment to simulate its transport and transformation within and between media such as air, water, soil, and biota. epa.goveolss.net
These models are built on the principle of mass balance, tracking the movement and degradation of a substance in a system of interconnected environmental compartments. eolss.netmdpi.com The complexity of these models ranges from simple equilibrium models (Level I) to more complex, non-steady-state models (Level III and IV) that provide a dynamic picture of a chemical's environmental behavior. eolss.net
For a persistent organic pollutant (POP) like this compound, models such as SimpleBox, ChemCAN, or the Total Risk Integrated Methodology (TRIM).FaTE can be applied. epa.govresearchgate.net The application of such a model would involve:
Input Parameters: Key inputs include the physicochemical properties of this compound (e.g., vapor pressure, water solubility, octanol-water partition coefficient), degradation half-lives in air, water, and soil, and emission rates into different environmental compartments. epa.govdefra.gov.uk
Environmental Scenario: The model uses a defined "evaluative environment" with specific volumes and properties for each compartment (e.g., soil depth, water body size, air mixing height). eolss.net Regionally segmented models can be used to simulate fate and transport across larger geographic areas, such as a nation or continent. defra.gov.uk
Transport and Transformation Processes: The models quantify intermedia transport processes like atmospheric deposition, volatilization from water, and soil runoff, as well as degradation within each medium. eolss.netresearchgate.net
While specific modeling studies exclusively for this compound are not widely documented, the established frameworks for other PAHs and POPs provide a robust methodology for predicting its environmental destiny. defra.gov.ukcer-rec.gc.ca
Future Research Directions and Emerging Trends in 1 Ethylpyrene Studies
Development of Novel, Sustainable Synthetic Routes
The traditional synthesis of 1-ethylpyrene (B94652) often involves multi-step processes with harsh reagents. A significant future trend is the development of "green" and sustainable synthetic methodologies. nih.govscielo.brajgreenchem.comscielo.br This includes exploring biocatalysis, where enzymes or whole-cell systems could offer highly selective and environmentally benign routes to this compound and its derivatives. Another promising area is the use of greener solvents and catalysts, minimizing waste and energy consumption. nih.govscielo.brscielo.br Research into one-pot syntheses and flow chemistry is also expected to provide more efficient and scalable production methods.
Key research objectives in this area include:
Enzyme discovery and engineering: Identifying and optimizing enzymes for the specific ethylation of the pyrene (B120774) core.
Benign reaction media: Investigating the use of water, supercritical fluids, or ionic liquids as alternatives to volatile organic solvents.
Heterogeneous catalysis: Developing robust and recyclable solid catalysts to replace homogeneous ones, simplifying product purification. nih.gov
Elucidation of Complex and Novel Reaction Mechanisms
While the general reactivity of pyrene is understood, the precise mechanisms of many reactions involving this compound, particularly those leading to functionalized derivatives, remain to be fully elucidated. Future work will focus on uncovering the intricate details of reaction pathways. For instance, understanding the regioselectivity of further substitutions on the this compound core is crucial for designing specific isomers for various applications. mdpi.comrsc.org The role of the ethyl group in directing subsequent reactions, both electronically and sterically, requires more detailed investigation. mdpi.com
Emerging research will likely involve:
Kinetic studies: Detailed kinetic analysis of reactions to determine rate laws and activation parameters, providing insights into transition states.
Isotope labeling studies: Using isotopically labeled reactants to trace the fate of atoms throughout a reaction sequence.
Trapping of intermediates: Designing experiments to isolate or detect transient intermediates, providing direct evidence for proposed mechanisms.
A proposed mechanism for the "direct" Friedel–Crafts acylation reaction involves the interaction between an acylium ion and the sp2 C–H bond of pyrene. researchgate.net
Advanced In Situ and Operando Spectroscopic Characterization of Intermediates and Reaction Pathways
A major leap forward in understanding reaction mechanisms will come from the application of advanced spectroscopic techniques that can monitor reactions in real-time. In situ and operando spectroscopy allow for the observation of reactive intermediates and the evolution of species under actual reaction conditions. rsc.org This provides a dynamic picture of the reaction, in contrast to the static information obtained from analyzing starting materials and final products. rsc.org
Techniques that will be pivotal in this area include:
Time-resolved spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy can detect short-lived excited states and radical intermediates.
In situ NMR and IR spectroscopy: These methods can provide structural information about species present in the reaction mixture as the reaction progresses. nih.gov
Raman spectroscopy: Surface-enhanced Raman spectroscopy (SERS) can be particularly useful for studying reactions occurring on catalyst surfaces. pnas.org
Recent studies have utilized planar laser-induced fluorescence (PLIF) to detect 3-to-5 ring PAHs in the vapor phase, demonstrating the power of in situ monitoring. rsc.org
Integration of Advanced Computational Methods with Experimental Data
The synergy between experimental work and computational chemistry is becoming increasingly important. nih.goveas-journal.orgnih.gov Density Functional Theory (DFT) and other advanced computational methods can be used to model reaction pathways, predict the stability of intermediates and transition states, and calculate spectroscopic properties. pnas.orgmdpi.comscirp.orgscirp.orgrsc.orgacs.org When combined with experimental data, these calculations can provide a comprehensive and validated understanding of the system. pnas.orgscirp.orgscirp.org
Future directions in this integrated approach include:
Predictive modeling: Developing computational models that can accurately predict the outcome of unknown reactions, guiding experimental design. nih.gov
Spectra simulation: Using computational methods to simulate NMR, IR, and UV-Vis spectra of proposed intermediates to aid in their experimental identification. eas-journal.org
Machine learning: Employing machine learning algorithms to analyze large datasets from both computational and experimental studies to identify patterns and predict properties. pnas.org
| Computational Method | Application in Pyrene Studies | Reference |
| Density Functional Theory (DFT) | Predicting optimized structures, heats of formation, and chemical reactivity of pyrene derivatives. scirp.orgscirp.org | scirp.orgscirp.org |
| Time-Dependent DFT (TD-DFT) | Calculating absorption and emission spectra of pyrene derivatives. mdpi.com | mdpi.com |
| CLP-Pixel Method | Identifying intermolecular interactions in crystal structures. mdpi.com | mdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Studying the nature and energetics of intermolecular interactions. mdpi.com | mdpi.com |
Exploration of New Materials Science Applications and Functionalization Strategies
This compound and its derivatives hold significant promise in materials science, particularly in the field of organic electronics. ontosight.aiworktribe.comnih.gov The pyrene core is an excellent chromophore, and by attaching various functional groups, its electronic and photophysical properties can be finely tuned. nih.govnih.gov
Emerging applications and functionalization strategies to be explored are:
Organic Light-Emitting Diodes (OLEDs): Designing and synthesizing novel this compound derivatives as efficient and stable emitters or host materials. ontosight.ainih.gov
Organic Field-Effect Transistors (OFETs): Investigating the charge transport properties of self-assembled monolayers or thin films of functionalized this compound. nih.gov
Sensors: Developing fluorescent sensors based on this compound for the detection of ions, molecules, or changes in the local environment. nih.gov
Functionalization via C-H activation: Utilizing modern synthetic methods like transition metal-catalyzed C-H activation to directly introduce functional groups at specific positions on the pyrene ring, offering more efficient and versatile synthetic routes. mdpi.com
The introduction of various moieties to the pyrene core is a key strategy to realize exploitable properties for optical devices. nih.gov
Detailed Environmental Degradation Kinetics and Product Identification
Given the environmental persistence of PAHs, understanding the degradation of this compound is of paramount importance. ontosight.aichemistry-matters.com Future research will focus on detailed kinetic studies of its degradation under various environmental conditions (e.g., microbial, photochemical). bbrc.innih.govplos.orgoup.com A critical aspect of this research is the identification and characterization of degradation products, as these can sometimes be more toxic than the parent compound. nih.gov
Key research areas will include:
Biodegradation pathways: Identifying the specific microorganisms and enzymatic pathways responsible for the breakdown of this compound. bbrc.innih.govplos.orgoup.comnih.gov Studies have shown that alkylated PAHs can be less readily degraded than their parent compounds. bbrc.in
Photodegradation studies: Investigating the kinetics and products of this compound degradation upon exposure to sunlight in different environmental matrices (water, soil, air).
Advanced analytical techniques: Employing high-resolution mass spectrometry and other sophisticated analytical methods to identify and quantify trace levels of degradation products. nih.govuib.no
Toxicity assessment of byproducts: Evaluating the toxicological profiles of the identified degradation products to fully assess the environmental risk. nih.gov
Studies have shown that microbial transformation of alkylated PAHs can occur through monooxygenation of the alkyl group and dioxygenation of the aromatic ring. nih.gov The biotransformation of 1-methylpyrene (B1203753) has been shown to increase its toxicity, highlighting the importance of studying degradation products. nih.gov
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
